6-Desamino 6-Chloro Etravirine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Etravirine and its derivatives, including “6-Desamino 6-Chloro Etravirine,” involves complex chemical reactions. One significant method includes the bromine-77 labeling of Etravirine for imaging studies, indicating a versatile approach to synthesizing such compounds (Spiegeleer et al., 2006). Moreover, an improved synthesis method for Etravirine highlights modifications in the reaction sequence and conditions to overcome challenges like poor yield and long reaction times, which may similarly apply to its derivatives (Joshi et al., 2010).

Molecular Structure AnalysisThe molecular structure of compounds related to “6-Desamino 6-Chloro Etravirine” has been elucidated using various spectroscopic techniques. For instance, the isolation and characterization of novel atrazine metabolites by fungi demonstrated the use of gas chromatography-mass spectrometry (GC-MS), Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) analysis (Masaphy et al., 1993). These methods are crucial for determining the molecular structure and could be applied to “6-Desamino 6-Chloro Etravirine.”

Chemical Reactions and Properties

The chemical reactions and properties of Etravirine derivatives involve various functional groups and their interactions. The synthesis of novel 6-enaminopurines from 5-amino-4-cyanoformimidoyl imidazoles, through reactions that may resemble those involved in modifying Etravirine, underscores the complexity and the variety of chemical properties these compounds exhibit (Carvalho et al., 2004).

Physical Properties Analysis

Analyzing the physical properties of such compounds often involves studying their solubility, melting points, and stability under various conditions. The study on the degradation of polyamide membranes exposed to chlorine through electrochemical impedance spectroscopy (EIS) could provide insights into the stability of “6-Desamino 6-Chloro Etravirine” under different environmental conditions, indicating how its physical properties may change (Stolov & Freger, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and potential for forming derivatives, are crucial for understanding “6-Desamino 6-Chloro Etravirine.” For example, the acylation and oxidation reactions of pyrimidines leading to various derivatives highlight the potential chemical transformations that similar compounds can undergo, providing valuable information on the chemical behavior of “6-Desamino 6-Chloro Etravirine” (Yagodina et al., 1989).

Wissenschaftliche Forschungsanwendungen

Synthesis and Analysis

- A study on the synthesis and HPLC-purification of [77Br]TMC125-R165335 (etravirine) for imaging studies by SPECT highlighted the use of bromine-77 by electrophilic substitution. This process achieved a final radiolabelling yield of 50%, providing a pathway for imaging applications in research (Spiegeleer et al., 2006).

- Research on new solvates and a salt of the anti-HIV compound etravirine discovered four new solvates and a stable etravirinium oxalate salt. This study contributes to understanding the crystal structures and intermolecular interactions, aiding in the development of new formulations (Muresan-Pop et al., 2021).

- An extractive determination study developed a sensitive and straightforward spectroscopic method to estimate Etravirine using TPooo as an analytical reagent. This method has been validated for accuracy and precision, highlighting its potential for quality control in pharmaceutical formulations (Dadi et al., 2022).

Degradation and Environmental Impact

- The degradation kinetics of atrazine and its degradation products with ozone and OH radicals were studied to predict the efficiency of drinking water treatment. This research provides a foundational understanding of the degradation pathways of similar compounds, including potential intermediates and degradation products (Acero et al., 2000).

- Another study focused on the sonolytic, photolytic, and photocatalytic decomposition of atrazine in the presence of polyoxometalates, identifying common intermediates and final products. This research has implications for environmental remediation techniques applicable to compounds like 6-Desamino 6-Chloro Etravirine (Hiskia et al., 2001).

Drug Development and Properties

- The physicochemical properties of Etravirine, including solubility and polymorphic modifications, were extensively studied. This research is vital for drug development, formulation design, and understanding the stability of related compounds (Zolotov et al., 2021).

Zukünftige Richtungen

Eigenschaften

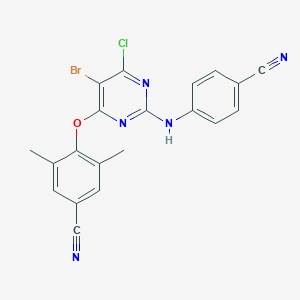

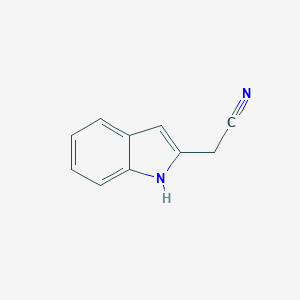

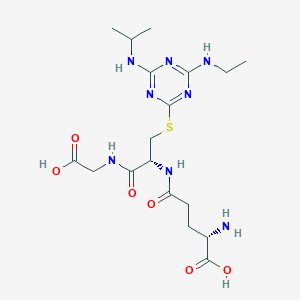

IUPAC Name |

4-[5-bromo-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrClN5O/c1-11-7-14(10-24)8-12(2)17(11)28-19-16(21)18(22)26-20(27-19)25-15-5-3-13(9-23)4-6-15/h3-8H,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWHQRYHASBLKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471895 | |

| Record name | 6-Desamino 6-Chloro Etravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Desamino 6-Chloro Etravirine | |

CAS RN |

269055-76-7 | |

| Record name | 4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269055-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269055767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Desamino 6-Chloro Etravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate](/img/structure/B29238.png)

![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)